molecular formula C21H27N7O3 B1683982 GSK690693 CAS No. 937174-76-0

GSK690693

Katalognummer: B1683982
CAS-Nummer: 937174-76-0
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

GSK-690693 übt seine Wirkung aus, indem es kompetitiv die ATP-Bindungsstelle von AKT-Kinasen hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Substraten, was zu einem verringerten Zellüberleben und einer verringerten Proliferation führt. Die Verbindung induziert Apoptose in Tumorzellen, indem sie den AKT-Signalweg stört, der für Zellwachstum und -überleben entscheidend ist . Zu den molekularen Zielstrukturen gehören AKT1, AKT2 und AKT3, und die beteiligten Wege beziehen sich hauptsächlich auf die Zellzyklusregulation und die Apoptose .

Ähnliche Verbindungen:

Einzigartigkeit von GSK-690693: GSK-690693 ist aufgrund seiner hohen Selektivität und Potenz gegenüber allen drei AKT-Isoformen einzigartig. Es hat eine signifikante Antitumoraktivität in präklinischen Modellen gezeigt und hat additive Wirkungen gezeigt, wenn es mit anderen zielgerichteten Therapien wie Lapatinib kombiniert wird . Dies macht es zu einem vielversprechenden Kandidaten für die Kombinationstherapie bei der Krebsbehandlung.

Wirkmechanismus

Target of Action

GSK690693, also known as (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, is a pan-AKT kinase inhibitor . It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with IC50 values of 2 nM, 13 nM, and 9 nM respectively . AKT kinases are important regulators of cell survival and are often found to be constitutively active in a variety of human tumors .

Mode of Action

This compound inhibits the AKT kinases by competing with ATP . This results in dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) . The inhibition of AKT kinase activity by this compound leads to an increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein .

Biochemical Pathways

The AKT signaling pathway is involved in cellular metabolism, cell survival, cell-cycle progression, and cell growth . This compound, by inhibiting AKT, affects these processes. The inhibition of AKT kinase activity by this compound has been linked to decreased proliferation through increased RB1 activity, decreased MYC activity, decreased TFRC activity, and increased FOXO1/FOXO3 activity .

Pharmacokinetics

It is known that this compound inhibits proliferation and induces apoptosis in tumor cells with potency that is consistent with intracellular inhibition of akt kinase activity .

Result of Action

The primary effect of this compound is anti-proliferative . It inhibits proliferation and induces apoptosis in a subset of tumor cells . When combined with lapatinib, an EGFR and ErbB2 dual kinase inhibitor, this compound shows a strong additive effect in a variety of tumor cells .

Action Environment

It is known that the effect of this compound is enhanced when the cells are pretreated with lapatinib before treatment with this compound . This suggests that the efficacy of this compound can be influenced by the presence of other compounds in the environment.

Biochemische Analyse

Biochemical Properties

GSK690693 inhibits all three isoforms of AKT kinases (Akt1, Akt2, and Akt3) with IC50s of 2 nM, 13 nM, and 9 nM respectively . It also exhibits some inhibition of AMPK . In vitro, this compound causes dose-dependent reductions in the phosphorylation state of multiple proteins downstream of AKT, including GSK3β, PRAS40, and Forkhead (FOXO1/FOXO3a) .

Cellular Effects

This compound has been shown to inhibit proliferation and induce apoptosis in a subset of tumor cells . The antiproliferative effect of this compound was selective for the malignant cells, as it did not inhibit the proliferation of normal human CD4+ peripheral T lymphocytes . It has also been found to have a relieving effect on bone cancer pain in mouse models .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of AKT . This leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in the phosphorylation status of FOXO3a protein . These actions demonstrate the functional effect of AKT inhibition.

Temporal Effects in Laboratory Settings

In immune-compromised mice implanted with human breast carcinoma xenografts, a single intraperitoneal administration of this compound inhibits GSK3β phosphorylation in a dose and time-dependent manner . Following a single dose of this compound, >3 uM drug concentration in BT474 tumor xenografts correlated with a sustained decrease (>60%) in GSK3β phosphorylation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to result in acute increases in blood glucose, which return to baseline levels as circulating drug concentration decreases . The magnitude of hyperglycemia induced by an AKT inhibitor can be reduced by a combination of fasting and low carbohydrate diet .

Metabolic Pathways

This compound is involved in the PI3K/AKT-signaling pathway, which has been associated with cancer development and disease progression . This pathway can be activated by mutation and/or amplification in certain components within this pathway (e.g., EGFR, ErbB2, Met, PDGFR, c-Kit, PI3K, and AKT) as well as the down-regulation or loss of negative regulators such as the serine phosphatase, PTEN .

Transport and Distribution

Treatment of tumor cells with this compound leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a . This suggests that this compound may influence the transport and distribution of certain proteins within cells.

Subcellular Localization

Given its role as an AKT inhibitor, it is likely that it interacts with components of the PI3K/AKT pathway, which are typically located in the cytoplasm and nucleus of the cell .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen: GSK-690693 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von GSK-690693 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Eigenschaften

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGFQWBCSZGEL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239551
Record name GSK-690693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937174-76-0
Record name GSK 690693
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937174-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-690693
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-690693
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-690693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 937174-76-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-690693
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 3
Reactant of Route 3
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 5
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 6
Reactant of Route 6
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Customer
Q & A

Q1: What is the primary molecular target of GSK690693?

A1: this compound is a potent, ATP-competitive inhibitor of all three isoforms of AKT (AKT1, AKT2, and AKT3). [, , , , ]

Q2: How does this compound interact with AKT?

A2: this compound binds to the ATP-binding pocket of AKT, preventing ATP binding and subsequently inhibiting the kinase activity of AKT. [, , ] This interaction has been confirmed through X-ray crystallography studies. [, ]

Q3: What are the downstream consequences of AKT inhibition by this compound?

A3: this compound inhibits the phosphorylation of several downstream substrates of AKT, leading to various cellular effects, including:

  • Reduced phosphorylation of GSK3β: This leads to decreased glycogen synthesis and/or increased glycogenolysis, potentially contributing to hyperglycemia. [, ]
  • Inhibition of PRAS40 phosphorylation: This affects mTORC1 signaling and downstream processes. []
  • Reduced phosphorylation of Forkhead (FOXO) transcription factors: This influences the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes. [, , ]
  • Increased RB1-mediated cell cycle arrest: This contributes to the anti-proliferative effects of this compound. []
  • Induction of apoptosis: this compound promotes apoptosis in a subset of tumor cells, particularly those with activated AKT signaling. [, , ]

Q4: Does this compound inhibit other kinases besides AKT?

A4: While highly selective for AKT isoforms, this compound can inhibit other members of the AGC kinase family to a lesser extent. [] Additionally, chemical proteomics studies have identified CDC42BPB as a novel putative target for this compound. []

Q5: In which cancer types has this compound demonstrated preclinical efficacy?

A5: Preclinical studies have shown promising anti-tumor activity of this compound in various cancer models, including:

  • Breast cancer: Especially in models with PIK3CA or PTEN mutations, and in combination with other agents like Celecoxib. [, , , , ]
  • Ovarian cancer: Both in vitro and in vivo models have shown sensitivity to this compound. [, ]
  • Prostate cancer: this compound demonstrated efficacy in models with activated AKT signaling. [, , ]
  • Acute lymphoblastic leukemia (ALL): A high percentage of ALL cell lines showed sensitivity to this compound. [, ]
  • Gastric cancer: Particularly in ARID1A-deficient models, which exhibit increased AKT pathway activation. []
  • Nasopharyngeal carcinoma: this compound enhanced radiosensitivity and inhibited epithelial-mesenchymal transition in preclinical models. []
  • Non-small cell lung cancer: Synergistic effects were observed when this compound was combined with the mTOR inhibitor temsirolimus. []

Q6: Are there any known mechanisms of resistance to this compound?

A6: Yes, several mechanisms have been identified, including:

  • Activation of alternative signaling pathways: Upregulation of receptor tyrosine kinases (RTKs), such as c-Met, Her3, IGF-IR, INSR, and EphA2, has been observed in response to AKT inhibition. This can be mitigated by co-targeting Pim-1 kinase. [, ]
  • Insufficient inhibition of downstream targets: Resistance can occur due to incomplete suppression of key downstream effectors like MYC. Combining this compound with MEK inhibitors might overcome this. []
  • Activation of compensatory pathways: Inhibition of mTORC1 can lead to feedback activation of AKT through a PI3K-dependent loop. [] Simultaneously targeting multiple levels of the PI3K/AKT/mTOR pathway may be necessary to achieve sustained pathway inhibition. [, ]

Q7: What is the role of autophagy in response to this compound treatment?

A7: this compound can induce autophagy in some cancer cells, which may serve as a pro-survival mechanism. Combining this compound with autophagy inhibitors like chloroquine or bafilomycin A1 could potentially enhance its efficacy. [, ]

Q8: What is known about the pharmacokinetics of this compound?

A8:

  • Administration: this compound can be administered intravenously (IV) or intraperitoneally (IP). [, ]
  • Absorption: The drug exhibits favorable pharmacokinetic properties in preclinical models, achieving sufficient tumor concentrations following systemic administration. []
  • Distribution: this compound has been shown to effectively penetrate tumor tissue. []

Q9: Does this compound affect glucose metabolism?

A9: Yes, this compound can induce transient hyperglycemia as a consequence of its inhibitory effects on the AKT pathway, which plays a role in glucose homeostasis. This effect is attributed to reduced peripheral glucose uptake, increased gluconeogenesis, and/or increased hepatic glycogenolysis. [, ] Fasting and a low-carbohydrate diet have been shown to mitigate this compound-induced hyperglycemia in preclinical models. [, ]

Q10: Are there any known biomarkers that predict response to this compound?

A10:

  • PIK3CA and PTEN mutations: Mutations in PIK3CA and PTEN are associated with increased sensitivity to this compound in certain cancer types like breast cancer, but not in others like colon cancer. []
  • RAS/RAF mutations: The presence of activating mutations in RAS/RAF genes might confer resistance to this compound, even in the context of PIK3CA/PTEN mutations, particularly in colon cancer. []
  • ARID1A deficiency: Loss of ARID1A expression in gastric cancer correlates with increased sensitivity to this compound. []
  • Phosphorylated S6 levels: High basal levels of phosphorylated S6 might predict sensitivity to PI3K pathway inhibitors, including this compound, in head and neck cancers. []

Q11: What are the potential future directions for this compound research?

A11:

  • Combination therapies: Further investigation of this compound in combination with other targeted therapies, such as MEK inhibitors, Pim-1 inhibitors, or autophagy inhibitors, is warranted to overcome resistance mechanisms and enhance efficacy. [, , ]
  • Biomarker development: Identifying and validating reliable biomarkers to predict response to this compound will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
  • Overcoming hyperglycemia: Research into strategies to manage this compound-induced hyperglycemia, beyond dietary modifications, is necessary for its safe and effective clinical application. [, ]
  • Clinical trials: While early clinical trials have been conducted, further investigation of this compound in well-designed clinical trials is necessary to determine its efficacy and safety profile in humans. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.